molecular formula C9H13NO3 B2693744 Ethyl 5-(aminomethyl)-3-methylfuran-2-carboxylate CAS No. 2248378-29-0

Ethyl 5-(aminomethyl)-3-methylfuran-2-carboxylate

Cat. No.: B2693744
CAS No.: 2248378-29-0
M. Wt: 183.207
InChI Key: GGRZDWLKHCNKOP-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)-3-methylfuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom The compound also contains an ethyl ester group, an aminomethyl group, and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(aminomethyl)-3-methylfuran-2-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of Functional Groups: The aminomethyl and methyl groups can be introduced through nucleophilic substitution reactions

    Esterification: The carboxyl group can be esterified with ethanol in the presence of an acid catalyst to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)-3-methylfuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s aminomethyl group may interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: The compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties, which can be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)-3-methylfuran-2-carboxylate depends on its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(aminomethyl)-3-methylfuran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound has a similar aminomethyl and ethyl ester group but contains an indole ring instead of a furan ring.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

    Ethyl 5-(aminomethyl)-2-methylfuran-3-carboxylate: This compound has the methyl and carboxylate groups attached to different positions on the furan ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-(aminomethyl)-3-methylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-12-9(11)8-6(2)4-7(5-10)13-8/h4H,3,5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRZDWLKHCNKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(O1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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